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molecular formula C17H20F3NO5 B3000637 Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate CAS No. 114872-59-2

Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate

Cat. No. B3000637
M. Wt: 375.344
InChI Key: LXAJIJSLEAJJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933018B2

Procedure details

To a solution of sodium metal (2.9 g; 0.125 mol) in absolute ethanol (500 mL) was added diethyl acetamidomalonate (LX) (27.2 g, 0.125 mol) followed by 4-(trifluoromethyl)benzyl bromide (LXI) (29.9 g, 0.125 mol). The reaction mixture was stirred at reflux overnight, during which time substantial amount of sodium bromide precipitated. The reaction mixture was concentrated to ca. 30% of its initial volume under reduced pressure and poured into cold water (400 mL). The precipitate was filtered and washed with water (3×250 mL), hexanes (3×150 mL) and then air dried to yield diethyl 2-acetamido-2-(4-(trifluoromethyl)benzyl)malonate (LXII) as a white solid used directly for the next step.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].[F:17][C:18]([F:28])([F:27])[C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1.[Br-].[Na+]>C(O)C>[C:2]([NH:5][C:6]([CH2:23][C:22]1[CH:21]=[CH:20][C:19]([C:18]([F:17])([F:27])[F:28])=[CH:26][CH:25]=1)([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
29.9 g
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to ca. 30% of its initial volume under reduced pressure
ADDITION
Type
ADDITION
Details
poured into cold water (400 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×250 mL), hexanes (3×150 mL)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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